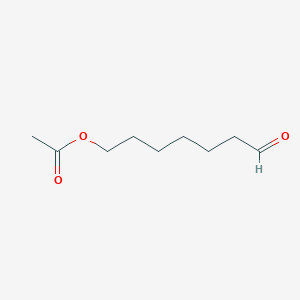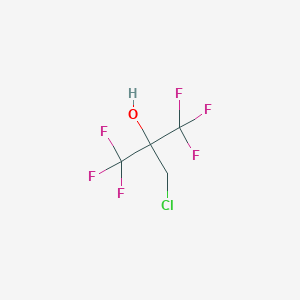
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-
Overview
Description
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chloromethyl group and six fluorine atoms. This compound is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- typically involves the reaction of hexafluoroacetone with chloromethyl magnesium chloride in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Hexafluoroacetone+Chloromethyl magnesium chloride→2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products
Oxidation: Formation of hexafluoroacetone derivatives.
Reduction: Formation of hexafluoropropane derivatives.
Substitution: Formation of azido and cyano derivatives.
Scientific Research Applications
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl and fluorine atoms can participate in electrophilic and nucleophilic interactions. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propanol (Isopropanol): A simple alcohol with similar solvent properties but lacking the chloromethyl and fluorine atoms.
Chlorobutanol: Contains a chloromethyl group but lacks the fluorine atoms.
Hexafluoroisopropanol: Contains fluorine atoms but lacks the chloromethyl group.
Uniqueness
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- is unique due to the combination of chloromethyl and hexafluoro groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSURFAMCXITYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464739 | |
| Record name | 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29871-68-9 | |
| Record name | 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


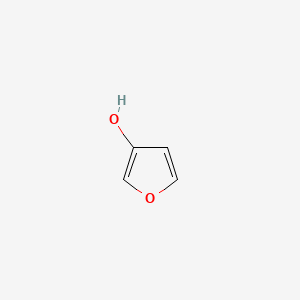
![Phenol, 4,4'-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis-](/img/structure/B3050861.png)

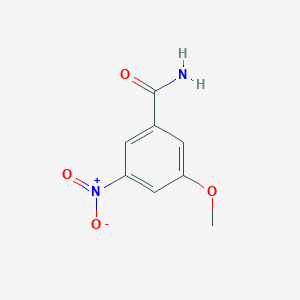
![3-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3050867.png)
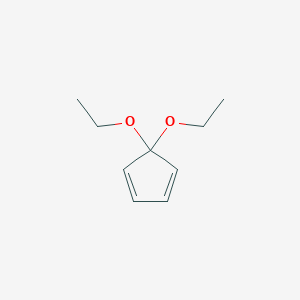

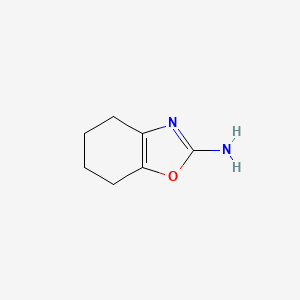
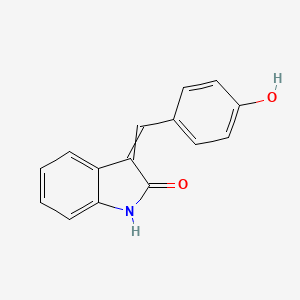
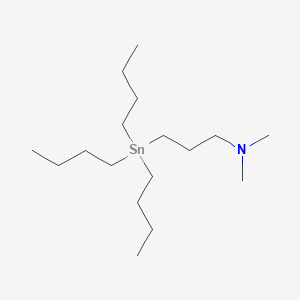
![{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid](/img/structure/B3050878.png)
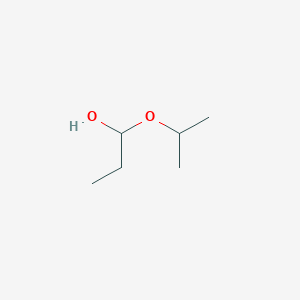
![7-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3050880.png)
